molecular formula C25H32N4O B11374813 3-methyl-N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}benzamide

3-methyl-N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}benzamide

Cat. No.: B11374813
M. Wt: 404.5 g/mol
InChI Key: NELKPZJGGYIAFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-METHYL-N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an o-phenylenediamine derivative and a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile on the benzodiazole core.

    Attachment of the Benzamide Group: The benzamide group can be attached via an amide coupling reaction, typically using a coupling reagent such as EDCI or HATU in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzamide group, converting it to the corresponding amine.

    Substitution: The benzodiazole core can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the benzodiazole core.

Scientific Research Applications

3-METHYL-N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core is known to bind to various biological targets, modulating their activity. The piperidine ring and benzamide group may enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-METHYL-N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzodiazole core, piperidine ring, and benzamide group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H32N4O

Molecular Weight

404.5 g/mol

IUPAC Name

3-methyl-N-[2-[(4-methylpiperidin-1-yl)methyl]-1-propan-2-ylbenzimidazol-5-yl]benzamide

InChI

InChI=1S/C25H32N4O/c1-17(2)29-23-9-8-21(26-25(30)20-7-5-6-19(4)14-20)15-22(23)27-24(29)16-28-12-10-18(3)11-13-28/h5-9,14-15,17-18H,10-13,16H2,1-4H3,(H,26,30)

InChI Key

NELKPZJGGYIAFZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2C(C)C)C=CC(=C3)NC(=O)C4=CC=CC(=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.